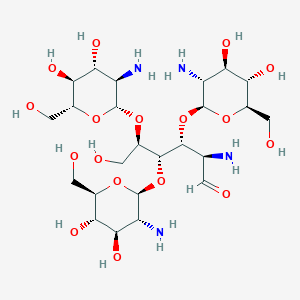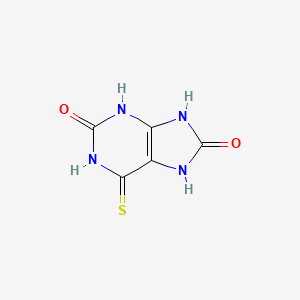
6-Thiouric acid
Übersicht
Beschreibung
6-Thiouric acid is a compound of interest within the realm of chemistry and biochemistry due to its unique structural and functional properties. While direct literature on this compound is scarce, the study of thiouracils and thiopurines offers valuable insights into its potential synthesis, properties, and applications. Thiouracil derivatives, for instance, have shown a wide range of biological activities, highlighting the importance of sulfur-containing compounds in medicinal chemistry.
Synthesis Analysis
The synthesis of thiouracil derivatives has been extensively studied, revealing various methodologies that could potentially apply to the synthesis of this compound. These methods include classical chemical synthesis routes and more modern approaches that optimize yield and selectivity. For example, thiouracils and their condensed heterocycles have been synthesized for their significant therapeutic uses, indicating a broad scope for medicinal chemistry applications (Sayed & Ahmed, 2017).
Wissenschaftliche Forschungsanwendungen
Biomarker for Immunotherapy Efficacy
6-Thiouric acid (6-TUA) is identified as a potential biomarker for the action of 6-mercaptopurine (6-MP), an immunosuppressive drug used in patients with acute lymphoblastic leukemia (ALL). Being a nonactive metabolite of 6-MP, 6-TUA is excreted in urine, and its monitoring can be crucial in assessing the efficacy of 6-MP for immune system suppression in patients who have undergone stem cell replacement (Greene, Alhatab, Pye, & Brosseau, 2017).
Analytical Chemistry and Detection Methods
The development of advanced analytical methods for detecting thiocompounds, including 6-TUA, enhances the understanding and monitoring of drug metabolism. Techniques like liquid chromatography coupled with amperometric detection at a silver-based detector have shown effective in determining 6-TUA levels, enabling more precise and rapid analysis of these compounds in clinical settings (Karadas-Bakirhan et al., 2015).
Metabolite Analysis in Chemotherapy
6-TUA, as a metabolite of 6-Mercaptopurine, is crucial in the chemotherapy treatment of childhood acute lymphoblastic leukemia (ALL). Its simultaneous determination with other oxidative metabolites in biological samples, using techniques like spectrophotometric multivariate calibration methods, provides valuable insights into drug efficacy and metabolism during chemotherapy treatments (Sorouraddin et al., 2011).
Redesigning Antileukemic Drugs
Research into redesigning drugs like 6-thiopurine, with a focus on decreasing toxic side effects while maintaining efficacy, has highlighted the role of metabolites like 6-TUA. Understanding the interaction of these metabolites with enzymes and their impact on drug efficacy and toxicity is essential for developing safer and more effective therapeutic agents (Hernandez et al., 2019).
Role in Pharmacodynamics
6-TUA, as a metabolite of thiopurines, plays a significant role in pharmacodynamics, particularly in inflammatory bowel diseases. Studies on thiopurine metabolism, including the formation and impact of 6-TUA, provide critical insights for optimizing drug therapy in such chronic conditions (Weeramange et al., 2019).
Wirkmechanismus
Target of Action
6-Thiouric acid, more accurately called this compound, is a main inactive metabolite of the immunosuppressive drugs azathioprine, mercaptopurine, and tioguanine . The primary targets of this compound are the enzymes involved in its metabolism, such as xanthine oxidase (XO) and thiopurine methyltransferase (TPMT) .
Mode of Action
The mode of action of this compound is primarily through its interaction with these enzymes. It is produced by the action of XO on 6-mercaptopurine . It is considered pharmacologically inactive . The conversion of 6-mercaptopurine into this compound by XO results in reduced efficacy of these drugs .
Biochemical Pathways
This compound is part of the metabolic pathway of thiopurine drugs. These drugs are converted by several enzymatic steps into their active forms, thioguanine nucleotides (TGN). The conversion into this compound by xo is a degradative pathway that results in an inactive metabolite . This pathway competes with the pathways leading to the active metabolites, thereby influencing the drug’s efficacy .
Pharmacokinetics
The pharmacokinetics of this compound is closely tied to the metabolism of the thiopurine drugs. After administration, these drugs are rapidly converted into various metabolites, including this compound . The elimination half-life of this compound and its impact on the bioavailability of the active metabolites is influenced by factors such as renal function .
Action Environment
The action of this compound, and by extension the thiopurine drugs, can be influenced by various environmental factors. For instance, the activity of the enzymes involved in its metabolism can be affected by factors such as pH . Additionally, genetic factors can influence the activity of these enzymes, thereby affecting the metabolism of the drugs and their efficacy .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-Thiouric acid is involved in several biochemical reactions, primarily as a metabolite of thiopurine drugs. It interacts with enzymes such as xanthine oxidase, which converts thioguanine to thiouric acid . Additionally, this compound is a potent inhibitor of UDP-glucose dehydrogenase, an enzyme responsible for the formation of UDP-glucuronic acid, a substrate used in detoxification processes in the liver . This inhibition can lead to the suppression of bilirubin conjugation, contributing to the toxic side effects associated with thiopurine drugs .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit UDP-glucose dehydrogenase in rat hepatocytes, leading to a decrease in the conjugation of bilirubin with UDP-glucuronic acid . This inhibition can result in the accumulation of bilirubin, causing toxic effects in cells. Additionally, this compound can influence cell signaling pathways by interacting with enzymes involved in purine metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. It inhibits UDP-glucose dehydrogenase by binding to the enzyme and preventing the formation of UDP-glucuronic acid . This inhibition disrupts the detoxification process in the liver, leading to the accumulation of toxic metabolites. Furthermore, this compound is formed through the oxidation of thioguanine by xanthine oxidase . This conversion is a crucial step in the metabolism of thiopurine drugs.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is a stable metabolite, but its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to this compound can lead to the accumulation of toxic metabolites, affecting cellular processes . In vivo studies have also indicated that the inhibition of UDP-glucose dehydrogenase by this compound can result in long-term toxic effects on liver function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit UDP-glucose dehydrogenase without causing significant toxic effects . At higher doses, the inhibition of this enzyme can lead to the accumulation of toxic metabolites, resulting in adverse effects such as hepatotoxicity . Studies have shown that the threshold for these toxic effects is dose-dependent, with higher doses leading to more severe outcomes .
Metabolic Pathways
This compound is involved in the metabolic pathways of thiopurine drugs. It is formed through the oxidation of thioguanine by xanthine oxidase . This conversion is a key step in the metabolism of thiopurine drugs, leading to the formation of inactive metabolites. Additionally, this compound can inhibit UDP-glucose dehydrogenase, affecting the detoxification process in the liver . This inhibition can alter metabolic flux and metabolite levels, contributing to the toxic effects of thiopurine drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes by specific transporters, allowing it to accumulate in certain tissues . This accumulation can affect the localization and activity of this compound, influencing its effects on cellular processes . Additionally, binding proteins can interact with this compound, affecting its distribution within cells .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Studies have shown that this compound can be localized to specific compartments or organelles within cells, affecting its interactions with enzymes and other biomolecules . Targeting signals and post-translational modifications can direct this compound to specific subcellular locations, influencing its effects on cellular processes . This localization can play a crucial role in the compound’s mechanism of action and its impact on cellular function .
Eigenschaften
IUPAC Name |
6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c10-4-6-1-2(7-4)8-5(11)9-3(1)12/h(H4,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHQUGJSTGOXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173843 | |
| Record name | 6-Thiouric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2002-60-0 | |
| Record name | 6-Thiouric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Thiouric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Thiouric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Thiouric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F23ZQP3EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic pathway of 6-mercaptopurine (6MP) leading to 6-thiouric acid (6TUA) formation?
A1: 6MP is oxidized to 6TUA via two possible intermediates: 6-thioxanthine (6TX) and 8-oxo-6-mercaptopurine (8OH6MP). While both pathways exist, research suggests that the route through 6TX is more likely. []
Q2: Which enzymes are involved in the conversion of 6MP to 6TUA?
A2: The key enzymes involved are xanthine oxidase (XO) and aldehyde oxidase (AO). XO catalyzes the initial, rate-limiting step of 6MP oxidation to 6TX. Both XO and AO then contribute to the oxidation of 6TX to 6TUA. [, ] Additionally, xanthine dehydrogenase (XDH) has been shown to contribute to the production of 6TX and, in the presence of NAD+, the final 6TUA product. []
Q3: How does allopurinol, a xanthine oxidase inhibitor, affect 6MP metabolism?
A3: Allopurinol significantly inhibits the conversion of 6MP to 6TUA. This inhibition leads to a decrease in 6TUA formation and a simultaneous increase in the levels of free 6MP available in the system. [, , , , ]
Q4: Does milk consumption impact 6MP bioavailability?
A6: Cow's milk contains high levels of XO. Studies show that incubation of 6MP with pasteurized cow's milk at 37°C for 30 minutes leads to the conversion of 30% of 6MP to 6TUA. [] Boiling milk for 5 minutes eliminates this effect. [] This suggests that milk consumption could potentially decrease 6MP bioavailability and impact therapeutic outcomes.
Q5: Can flavonoids interfere with 6MP metabolism?
A7: Certain flavonoid aglycones and their conjugates have demonstrated significant inhibition of XO in vitro, comparable to or even stronger than allopurinol. [] This inhibition could potentially impact 6MP elimination and should be considered, especially with high flavonoid intake.
Q6: Is there evidence of tissue-specific metabolism of 6MP and its analogs?
A8: Research indicates that the metabolism of 6MP and related compounds differs between tissues. For example, intestinal mucosa exhibits a higher capacity to form 6TUA from 6MP compared to bone marrow. [] This difference is attributed to lower nucleotide pyrophosphorylase activity and a more active 6TUA formation mechanism in the intestinal mucosa. []
Q7: Are there ways to target 6MP or its analogs specifically to the kidneys?
A9: Yes, research suggests that cysteine S-conjugates could act as kidney-selective prodrugs. For example, S-(6-purinyl)-L-cysteine (PC) is metabolized by renal cysteine conjugate beta-lyase to release 6MP specifically in the kidneys. [] This targeted delivery approach could potentially enhance efficacy and minimize off-target effects.
Q8: What analytical techniques are commonly employed to study 6MP and its metabolites, including 6TUA?
A10: High-performance liquid chromatography (HPLC) is widely used to analyze 6MP and its metabolites in various biological matrices. [, , , , ] This method allows for simultaneous detection and quantification of 6MP, 6TUA, and other relevant metabolites in complex biological samples.
Q9: Are there other techniques being explored for 6TUA detection?
A11: Yes, electrochemical surface-enhanced Raman spectroscopy (EC-SERS) has been investigated as a potential method for sensitive and rapid detection of 6TUA in synthetic urine. [] This approach highlights the ongoing efforts to develop improved analytical tools for monitoring 6TUA levels.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



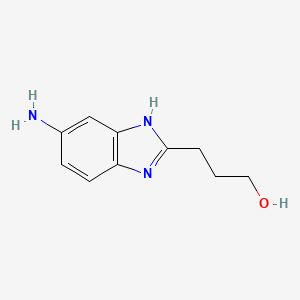
![N-[2-(tert-butylamino)-2-oxo-1-thiophen-2-ylethyl]-N-(2-oxolanylmethyl)-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B1227756.png)
![4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227758.png)
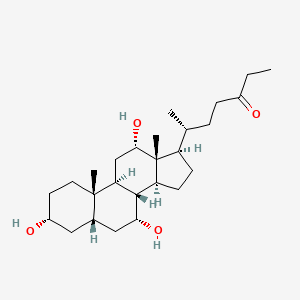
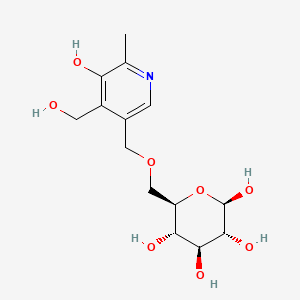
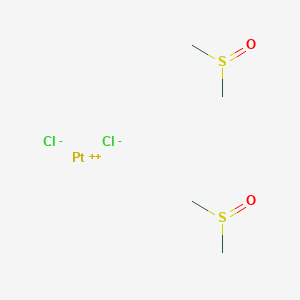
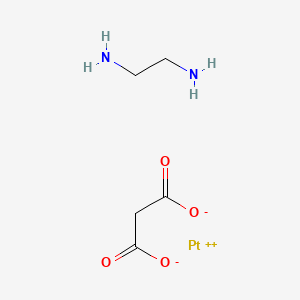
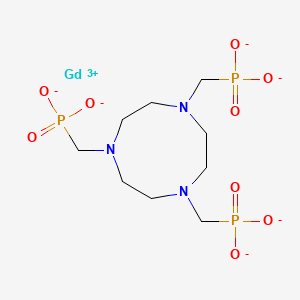
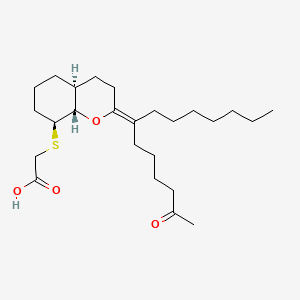


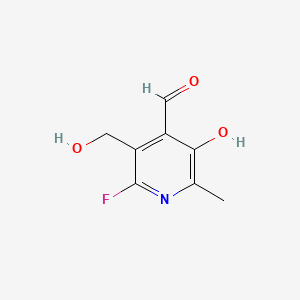
![(2R)-2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B1227777.png)
